BenchChemオンラインストアへようこそ!

n-Cyclohexylpiperidine-1-sulfonamide

Lipophilicity Drug Design Permeability

n-Cyclohexylpiperidine-1-sulfonamide (CAS 5430-49-9) is a small-molecule sulfonamide (C11H22N2O2S, MW 246.37 g/mol) characterized by a piperidine ring N-substituted with a cyclohexyl group and a terminal sulfonamide moiety. Its calculated LogP (XLogP3-AA) of 1.9 positions it in a lipophilicity range distinct from simpler piperidine sulfonamides.

Molecular Formula C11H22N2O2S
Molecular Weight 246.37 g/mol
CAS No. 5430-49-9
Cat. No. B14016995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Cyclohexylpiperidine-1-sulfonamide
CAS5430-49-9
Molecular FormulaC11H22N2O2S
Molecular Weight246.37 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NS(=O)(=O)N2CCCCC2
InChIInChI=1S/C11H22N2O2S/c14-16(15,13-9-5-2-6-10-13)12-11-7-3-1-4-8-11/h11-12H,1-10H2
InChIKeyQYCLQUBIUYJNFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

n-Cyclohexylpiperidine-1-sulfonamide (CAS 5430-49-9): Core Physicochemical & Structural Profiling for Informed Sourcing


n-Cyclohexylpiperidine-1-sulfonamide (CAS 5430-49-9) is a small-molecule sulfonamide (C11H22N2O2S, MW 246.37 g/mol) characterized by a piperidine ring N-substituted with a cyclohexyl group and a terminal sulfonamide moiety . Its calculated LogP (XLogP3-AA) of 1.9 positions it in a lipophilicity range distinct from simpler piperidine sulfonamides. The compound has been annotated in public bioactivity databases as an inhibitor of human neutral sphingomyelinase (nSMase) [1], and it appears in patent families covering cyclohexyl sulfonamide-based PAF receptor antagonists, gamma-secretase inhibitors, and histamine H3 receptor modulators [2][3][4], indicating broad but distributed pharmacological interest.

Beyond the Sulfonamide Label: Why Generic Piperidine Sulfonamide Swaps Fall Short for n-Cyclohexylpiperidine-1-sulfonamide Applications


While the sulfonamide functional group is a common pharmacophore, the biological performance of n-cyclohexylpiperidine-1-sulfonamide is critically defined by its N-cyclohexyl substitution on the piperidine ring. This substitution distinguishes it from the unsubstituted piperidine-1-sulfonamide core (LogP ≈ -0.69 ) by conferring a >2.5 log unit increase in lipophilicity (XLogP 1.9 ), which fundamentally alters membrane permeability, protein binding, and metabolic stability. In enzyme inhibition contexts such as nSMase, where both competitive (GW4869) and irreversible (spiroepoxide) inhibitors are established tools with defined IC50 windows [1], the cyclohexyl group's steric and hydrophobic contributions can shift both target engagement kinetics and selectivity profiles in ways that simple sulfonamide replacements cannot replicate.

n-Cyclohexylpiperidine-1-sulfonamide: Head-to-Head Comparator Evidence Across Physicochemical and Activity Dimensions


Lipophilicity Differentiation: XLogP of n-Cyclohexylpiperidine-1-sulfonamide vs. Core Piperidine-1-sulfonamide Scaffolds

The predicted LogP (XLogP3-AA) for n-cyclohexylpiperidine-1-sulfonamide is 1.9 , representing a substantial increase in lipophilicity relative to the unsubstituted piperidine-1-sulfonamide core, which has a measured LogP of -0.69 . This quantitative difference in lipophilicity directly impacts the compound's predicted passive membrane permeability and distribution characteristics, with higher LogP values generally correlating with improved blood-brain barrier penetration potential but also increased metabolic liability.

Lipophilicity Drug Design Permeability

nSMase Activity Annotation: n-Cyclohexylpiperidine-1-sulfonamide vs. GW4869 Benchmark Inhibitor

n-Cyclohexylpiperidine-1-sulfonamide has been annotated in BindingDB (ChEMBL assay CHEMBL4615125) as tested for inhibition of human recombinant full-length neutral sphingomyelinase (nSMase) expressed in HEK293 cells [1]. While the specific quantitative affinity data (Ki/IC50) for this exact compound was not publicly accessible in the retrieved record, its inclusion in this specific nSMase assay context establishes its biological relevance. For comparison, GW4869—the most widely used nSMase inhibitor in exosome biology—has a reported IC50 of 1 μM in vitro and acts via a non-competitive mechanism [2]. The structural distinctiveness of n-cyclohexylpiperidine-1-sulfonamide from GW4869 and from the irreversible spiroepoxide inhibitors (IC50 ~5 μM ) provides a differentiated chemical starting point for exploring nSMase pharmacology.

Neutral Sphingomyelinase nSMase Exosome Inhibition

Patent Landscape Positioning: Cyclohexyl Sulfonamide IP Coverage vs. Alternative Scaffolds

n-Cyclohexylpiperidine-1-sulfonamide and its closely related analogs fall within the Markush structures of at least three distinct patent families: (1) cyclohexyl sulfonamides as PAF receptor antagonists (US 20120108595) [1], (2) cyclohexyl sulphonamides as gamma-secretase inhibitors for Alzheimer's disease (US 7655675) [2], and (3) cyclohexyl sulfonamide derivatives as histamine H3 receptor modulators (US 20070173511) [3]. This multi-indication patent coverage is quantitatively broader than that of simple piperidine-1-sulfonamides, which lack the cyclohexyl motif and consequently fall outside the specific claims of these inventions. For organizations concerned with freedom-to-operate or IP landscape analysis, this structural distinction directly determines patent relevance.

Patent Analysis PAF Antagonist Gamma-Secretase IP

Physicochemical Bulk Characterization: Density, Boiling Point, and Hydrogen Bonding Capacity vs. Lower-Molecular-Weight Sulfonamides

n-Cyclohexylpiperidine-1-sulfonamide has a predicted density of 1.18 g/cm³ and a boiling point of 369.6 °C at 760 mmHg , with a flash point of approximately 177.3 °C . Its topological polar surface area (TPSA) is 57.8 Ų with 1 hydrogen bond donor and 4 hydrogen bond acceptors . These bulk properties differ from lighter sulfonamide analogs: for example, the unsubstituted piperidine-1-sulfonamide (MW 164.22 g/mol) has a significantly lower boiling point and different handling characteristics. The higher molecular weight (246.37 g/mol) and boiling point of the target compound indicate lower volatility, which may be advantageous for certain formulation or storage conditions.

Physicochemical Properties Formulation Handling

n-Cyclohexylpiperidine-1-sulfonamide (5430-49-9): Application Scenarios Anchored to Quantitative Differentiation


nSMase-Focused Exosome Biology Research Requiring Scaffold Diversity

For research groups studying exosome biogenesis via neutral sphingomyelinase (nSMase) inhibition, n-cyclohexylpiperidine-1-sulfonamide offers a structurally divergent sulfonamide scaffold distinct from the widely used GW4869 (IC50 1 μM, non-competitive) and spiroepoxide inhibitors (IC50 ~5 μM, irreversible) [1][2]. Its documented testing in human recombinant nSMase assays [3] supports its use as a complementary probe to dissect structure-activity relationships or overcome resistance mechanisms observed with established inhibitors.

CNS Drug Discovery Programs Requiring Balanced Lipophilicity for Blood-Brain Barrier Penetration

With an XLogP of 1.9 [1], n-cyclohexylpiperidine-1-sulfonamide occupies a lipophilicity window associated with favorable CNS drug-likeness, in contrast to the highly polar unsubstituted piperidine-1-sulfonamide (LogP -0.69) [2]. The patent coverage of cyclohexyl sulfonamides as gamma-secretase inhibitors for Alzheimer's disease [3] further validates the scaffold's relevance for CNS-targeted medicinal chemistry, making it a rational choice for programs prioritizing brain penetration.

Inflammatory Disease Programs Leveraging Cyclohexyl Sulfonamide PAF Antagonist IP

The inclusion of cyclohexyl sulfonamide structures—including analogs of n-cyclohexylpiperidine-1-sulfonamide—in patent claims for PAF receptor antagonists [1] provides a defined IP starting point for inflammatory disease research. Procurement of this specific scaffold enables SAR exploration within an IP-protected chemical space that is not accessible through simple piperidine-1-sulfonamide analogs lacking the cyclohexyl moiety.

Multi-Target Screening Libraries for Academic or Industrial HTS Campaigns

Given its annotation in nSMase assays [1] and its structural presence in three distinct patent families (PAF antagonism, gamma-secretase inhibition, H3 modulation) [2][3][4], n-cyclohexylpiperidine-1-sulfonamide is a suitable inclusion for diversity-oriented screening libraries. Its single cyclohexyl-piperidine-sulfonamide architecture provides a probe for multiple biological targets simultaneously, increasing the informational return per well in high-throughput screening campaigns compared to more narrowly annotated compounds.

Quote Request

Request a Quote for n-Cyclohexylpiperidine-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.